Bis(ethylcyclopentadienyl)vanadium(II)
Description
Structure
2D Structure
Properties
CAS No. |
55940-04-0 |
|---|---|
Molecular Formula |
C14H18V |
Molecular Weight |
237.23 g/mol |
InChI |
InChI=1S/2C7H9.V/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
InChI Key |
LKRMGNHUAYXLJF-UHFFFAOYSA-N |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[V] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Approaches for Bis(ethylcyclopentadienyl)vanadium(II)
The most direct and common approach for the synthesis of bis(ethylcyclopentadienyl)vanadium(II) involves the salt metathesis reaction between a suitable vanadium(II) halide and an alkali metal salt of ethylcyclopentadienide. This method is analogous to the synthesis of vanadocene, which is prepared from vanadium(II) chloride and sodium cyclopentadienide.
A typical reaction can be represented as: VCl₂ + 2 M(C₅H₄Et) → V(η⁵-C₅H₄Et)₂ + 2 MCl (where M = Li, Na, or K)
While specific literature detailing the synthesis of bis(ethylcyclopentadienyl)vanadium(II) is not abundant, the general procedure for unsubstituted vanadocene provides a reliable blueprint. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), to prevent oxidation of the air-sensitive vanadium(II) species. The choice of the alkali metal counter-ion for the ethylcyclopentadienyl ligand can influence the reaction rate and yield.
| Reactants | Solvent | General Conditions | Product |
| Vanadium(II) chloride (VCl₂) | Tetrahydrofuran (THF) | Inert atmosphere (e.g., Argon), Room temperature | Bis(ethylcyclopentadienyl)vanadium(II) |
| Sodium ethylcyclopentadienide (Na(C₅H₄Et)) or Potassium ethylcyclopentadienide (K(C₅H₄Et)) | Sodium chloride (NaCl) or Potassium chloride (KCl) |
Table 1: Generalized Direct Synthesis of Bis(ethylcyclopentadienyl)vanadium(II)
Synthesis via Functionalized Cyclopentadienyl (B1206354) Ligands
The synthesis of the target compound is critically dependent on the availability of the ethylcyclopentadienyl ligand. This functionalized ligand is typically prepared by the deprotonation of ethylcyclopentadiene (B8645487) using a strong base. Alkali metals, their hydrides, or organometallic bases are commonly employed for this purpose.
For instance, sodium ethylcyclopentadienide can be prepared by reacting ethylcyclopentadiene with sodium metal or sodium hydride in a suitable solvent like THF.
2 Na + 2 C₅H₅Et → 2 Na(C₅H₄Et) + H₂ NaH + C₅H₅Et → Na(C₅H₄Et) + H₂
The resulting alkali metal ethylcyclopentadienide is then used in situ or isolated for subsequent reaction with the vanadium precursor. The purity of the functionalized cyclopentadienyl ligand is crucial for obtaining a clean final product.
Precursor Chemistry for Vanadium(II) Metallocenes
The synthesis of vanadium(II) metallocenes, including bis(ethylcyclopentadienyl)vanadium(II), relies on appropriate vanadium precursors. As vanadium(II) halides can be challenging to handle due to their reactivity and air sensitivity, alternative strategies starting from higher oxidation state vanadium compounds are often employed.
Reduction of Higher Oxidation State Vanadium Precursors
A prevalent strategy involves the in situ or preceding reduction of a more stable, higher oxidation state vanadium precursor. Vanadium(III) and vanadium(IV) halides are common starting materials.
From Vanadium(III) Precursors: A modern and efficient synthesis of vanadocene utilizes the reduction of a vanadium(III) chloride-THF complex, [V₂Cl₃(THF)₆]₂[Zn₂Cl₆], with cyclopentadienylsodium. wikipedia.org This approach could be adapted for the synthesis of the ethyl-substituted analogue. The reducing agent in this specific case is effectively the zinc used in the preparation of the vanadium(III) precursor.
From Vanadium(IV) Precursors: Vanadocene dichloride, (C₅H₅)₂VCl₂, a vanadium(IV) compound, can be reduced to vanadocene. wikipedia.org This reduction can be achieved using various reducing agents, including aluminum hydrides or alkali metals. wikipedia.org A similar reductive strategy could be applied to a hypothetical bis(ethylcyclopentadienyl)vanadium(IV) dichloride precursor.
| Precursor | Reducing Agent | Product |
| Bis(cyclopentadienyl)vanadium(IV) dichloride | Sodium (Na) | Vanadocene |
| Bis(cyclopentadienyl)vanadium(IV) dichloride | Aluminum hydride | Vanadocene |
Table 2: Examples of Reductive Syntheses of Vanadocene
Ligand Exchange Reactions in Vanadium Complexes
Ligand exchange reactions represent another potential, though less common, route to bis(ethylcyclopentadienyl)vanadium(II). In principle, a pre-formed vanadium complex with labile ligands could react with ethylcyclopentadiene or its alkali metal salt to yield the desired metallocene. For example, a vanadium(II) complex with weakly coordinating ligands could undergo ligand displacement upon addition of two equivalents of ethylcyclopentadienide.
Furthermore, it is conceivable that a ligand exchange could occur starting from vanadocene itself, where the unsubstituted cyclopentadienyl rings are replaced by ethylcyclopentadienyl groups under specific conditions, although this is generally not a favored synthetic route due to equilibrium considerations.
Electronic Structure and Bonding Elucidation
Theoretical Frameworks for Vanadium(II) Metallocene Electronic Structure
The electronic properties of V(II) metallocenes are primarily described using two key theoretical frameworks: Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. purdue.eduwikipedia.org LFT, an extension of crystal field theory, considers the effect of the ligand environment on the energies of the metal d-orbitals, incorporating aspects of covalent interactions between the metal and the ligands. purdue.eduwikipedia.org It is particularly useful for interpreting electronic spectra and understanding d-d transitions. acs.org
Molecular Orbital theory provides a more comprehensive model by considering the combination of metal and ligand atomic orbitals to form a set of molecular orbitals that are delocalized over the entire molecule. psgcas.ac.in This approach offers a detailed picture of the covalent bonding and the relative energies of the frontier orbitals, which dictate the complex's reactivity and electronic properties. psgcas.ac.in
For highly symmetric and paramagnetic molecules like vanadocene derivatives, advanced computational methods are often employed to achieve a more quantitative understanding. nationalmaglab.org Techniques such as Density Functional Theory (DFT) and multireference methods like Spectroscopically Oriented Configuration Interaction (SORCI) are used to calculate electronic state energies, zero-field splitting, and other magnetic parameters, providing deeper insights that complement the qualitative pictures offered by LFT and MO theory. acs.org
Molecular Orbital Analysis of the Bis(ethylcyclopentadienyl)vanadium(II) Core
In a metallocene structure, the π-system of the two cyclopentadienyl (B1206354) (or substituted cyclopentadienyl) rings interacts with the valence orbitals of the central vanadium atom. This interaction leads to the formation of bonding, non-bonding, and antibonding molecular orbitals. The frontier molecular orbitals, which are crucial for the compound's electronic properties, are primarily composed of the vanadium 3d orbitals. nationalmaglab.org
Assuming a staggered ring conformation (D₅d symmetry), the five d-orbitals of the vanadium atom split into three distinct energy levels. nationalmaglab.org The generally accepted qualitative ordering of these orbitals in vanadocene is a₁g' < e₂g < e₁g. researchgate.net The a₁g' orbital corresponds mainly to the d(z²) orbital, the e₂g set corresponds to the d(xy) and d(x²-y²) orbitals, and the e₁g set corresponds to the d(xz) and d(yz) orbitals. nationalmaglab.org The ethyl groups on the cyclopentadienyl rings are not expected to alter this fundamental ordering significantly.
The vanadium(II) center has a d³ electron configuration. nationalmaglab.org Following Hund's rule and the Aufbau principle for these closely spaced orbitals, the three valence electrons will singly occupy the lowest available orbitals to maximize spin multiplicity.
Table 1: Molecular Orbital Occupancy for the Vanadium(II) Core in Bis(ethylcyclopentadienyl)vanadium(II)
| Orbital Symmetry (D₅d) | Dominant Metal Character | Occupancy |
| e₁g* | d(xz), d(yz) | 0 |
| e₂g | d(xy), d(x²-y²) | 2 |
| a₁g' | d(z²) | 1 |
This table represents the occupancy of the frontier molecular orbitals with significant metal d-character.
Based on the orbital occupancies, the ground state electron configuration for the d³ vanadium(II) core is (a₁g')¹(e₂g)². researchgate.net This configuration, with three unpaired electrons, gives rise to a total spin state of S = 3/2. nationalmaglab.org In the context of the D₅d point group, this corresponds to a quartet ground state, which is assigned the term symbol ⁴A₂g. acs.org This high-spin ground state is consistent with experimental magnetic susceptibility and electron paramagnetic resonance (EPR) studies performed on the parent vanadocene compound. nationalmaglab.org
Ligand Field Theory Applications to d³ Vanadium(II) Systems
Ligand Field Theory is instrumental in explaining the electronic transitions observed in the absorption spectra of d³ metal complexes like bis(ethylcyclopentadienyl)vanadium(II). These transitions involve the excitation of an electron from one d-orbital to another.
For a d³ ion in a D₅d symmetry environment, several spin-allowed electronic transitions from the ⁴A₂g ground state to excited quartet states are possible. Spectroscopic studies on vanadocene have identified several absorption bands corresponding to these ligand-field (d-d) transitions. acs.orgresearchgate.net These findings provide a robust model for understanding the excited states of its ethyl-substituted derivative. The primary observed transitions are to the ⁴E₁g and ⁴E₂g excited states. acs.org
Table 2: Experimentally Observed Ligand-Field Transitions for Vanadocene
| Transition | Excited State | Transition Energy (cm⁻¹) |
| ⁴A₂g → ⁴E₁g | ⁴E₁g | 17,000 |
| ⁴A₂g → ⁴E₂g | ⁴E₂g | 19,860 |
| ⁴A₂g → ⁴E₁g | ⁴E₁g | 24,580 |
Data sourced from electronic absorption and VT-MCD studies on vanadocene (VCp₂), which serves as a model for Bis(ethylcyclopentadienyl)vanadium(II). acs.org
These transitions are responsible for the characteristic color of the compound. The precise energies of these bands can be influenced by the solvent and the specific substituents on the cyclopentadienyl rings.
The high symmetry of the metallocene structure is a defining feature of its electronic structure. The two primary idealized geometries are the staggered conformation, which belongs to the D₅d point group, and the eclipsed conformation, belonging to the D₅h point group. nationalmaglab.org In the solid state, vanadocene adopts the D₅d symmetry. wikipedia.org The energy barrier to ring rotation is typically low, meaning that in solution, the distinction can be less rigid. However, electronic state labels and transition analyses are conventionally performed using the higher symmetry D₅d point group, as it accurately describes the experimentally observed properties. acs.org
Within the D₅d point group, the atomic orbitals of the central metal transform as specific irreducible representations, which dictates how they can interact with the ligand group orbitals.
Table 3: Symmetry of Vanadium d-Orbitals in a D₅d Point Group
| Orbital(s) | Irreducible Representation |
| d(z²) | a₁g |
| {d(xz), d(yz)} | e₁g |
| {d(xy), d(x²-y²)} | e₂g |
This symmetry-based splitting of the d-orbitals is the foundation for both the molecular orbital energy level diagram and the interpretation of ligand-field transitions.
Substituent Effects on Electronic Distribution
The introduction of ethyl substituents on the cyclopentadienyl rings in bis(ethylcyclopentadienyl)vanadium(II) induces subtle but discernible changes in the electronic distribution compared to the unsubstituted vanadocene. Alkyl groups, such as ethyl, are generally considered to be weakly electron-donating through an inductive effect. This property influences the electronic environment of the central vanadium atom.
The primary consequence of the electron-donating nature of the ethyl groups is an increase in the electron density on the cyclopentadienyl rings. This, in turn, leads to a slight increase in the electron density at the vanadium center. This enhanced electron density can affect several measurable electronic and magnetic properties of the molecule.
Detailed Research Findings:
For instance, in related ferrocene (B1249389) derivatives, the presence of electron-donating alkyl groups leads to a cathodic (less positive) shift in the redox potential, making the compound easier to oxidize. A similar trend is anticipated for bis(ethylcyclopentadienyl)vanadium(II), which would exhibit a lower oxidation potential compared to vanadocene.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure of paramagnetic species like V(II) complexes. The g-factor and the hyperfine coupling constant (A) are sensitive to the electronic environment of the metal ion. For alkyl-substituted metallocenes, the g-factor is generally expected to be invariant. However, the hyperfine coupling constant, which is a measure of the interaction between the electron spin and the nuclear spin of the vanadium atom, may show a slight decrease. This is because the increased electron density on the vanadium atom from the ethyl substituents can lead to a slight expansion of the d-orbitals, thereby reducing the interaction with the nucleus.
The table below summarizes the expected trends in the electronic properties of bis(ethylcyclopentadienyl)vanadium(II) in comparison to vanadocene, based on the established principles of substituent effects in organometallic chemistry.
| Property | Vanadocene (V(C₅H₅)₂) | Bis(ethylcyclopentadienyl)vanadium(II) (V(C₅H₄C₂H₅)₂) - Expected Trend | Rationale for Expected Trend |
|---|---|---|---|
| Redox Potential (V/V⁺) | -1.10 V vs Fc/Fc⁺ wikipedia.org | Slightly more negative (easier to oxidize) | The electron-donating ethyl groups increase electron density on the vanadium center, facilitating its oxidation. |
| EPR g-factor | g ≈ 2.00 | Expected to be largely unchanged | The g-factor in such systems is often insensitive to minor changes in the ligand field from alkyl substituents. |
| EPR Hyperfine Coupling Constant (A_iso(⁵¹V)) | ~77 x 10⁻⁴ cm⁻¹ | Slightly smaller magnitude | Increased electron density from the ethyl groups may lead to a slight expansion of the vanadium d-orbitals, reducing the hyperfine interaction. |
| Electron Density at Vanadium Center | Baseline | Slightly increased | Inductive electron donation from the two ethyl groups. |
Magnetic Properties and Spin Dynamics
Paramagnetism in Bis(ethylcyclopentadienyl)vanadium(II) and Analogues
Bis(ethylcyclopentadienyl)vanadium(II), akin to vanadocene, is a paramagnetic molecule. This property stems from the vanadium(II) ion, which possesses a d³ electron configuration. According to Hund's rules, these three electrons occupy separate d orbitals with parallel spins, resulting in a total electron spin quantum number of S = 3/2. This non-zero spin gives the molecule a net magnetic moment, causing it to be attracted to an external magnetic field.
The ground state of vanadocene is a spin quartet (⁴A₂g in D₅d symmetry), which is consistent with the presence of three unpaired electrons. acs.org This paramagnetic nature is a defining characteristic of vanadocene and its derivatives, and it is the foundation for the spectroscopic and magnetic susceptibility behaviors discussed in the following sections. The ethyl groups on the cyclopentadienyl (B1206354) rings are not expected to significantly alter this fundamental paramagnetic character.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic environment of paramagnetic species. For bis(ethylcyclopentadienyl)vanadium(II), EPR studies, informed by data from vanadocene, provide detailed insights into its electronic structure and spin dynamics.
Analysis of ⁵¹V Hyperfine Coupling Constants
The interaction between the electron spin (S = 3/2) and the nuclear spin of the ⁵¹V isotope (I = 7/2, 99.75% natural abundance) leads to hyperfine splitting in the EPR spectrum. This splitting provides valuable information about the distribution of the unpaired electron density. For vanadocene, frozen solution X-band EPR spectra have been well-resolved, yielding the ⁵¹V hyperfine coupling constants. acs.org These are typically anisotropic, meaning their magnitude depends on the orientation of the molecule with respect to the external magnetic field.
The hyperfine coupling tensor for vanadocene has been determined with the following components:
A∥ = 108(2) MHz
A⊥ = 62(2) MHz
These values indicate a significant interaction between the unpaired electrons and the vanadium nucleus. The anisotropy in the hyperfine coupling reflects the electronic asymmetry of the molecule. For bis(ethylcyclopentadienyl)vanadium(II), similar values are expected, with minor variations possible due to the electronic influence of the ethyl substituents.
Determination of Zero-Field Splitting (ZFS) Parameters
Zero-field splitting (ZFS) refers to the lifting of degeneracy of the spin states in the absence of an external magnetic field. This phenomenon is crucial for systems with a spin greater than 1/2, such as the S = 3/2 state of bis(ethylcyclopentadienyl)vanadium(II). ZFS arises from spin-orbit coupling and spin-spin interactions.
High-frequency and -field EPR (HFEPR) has been instrumental in accurately determining the ZFS parameters for vanadocene. The spin quartet ground state is split into two Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2). The energy separation between these doublets in the absence of a magnetic field is defined by the axial ZFS parameter, D. For vanadocene, this has been determined to be:
D = +2.836(2) cm⁻¹
This positive value indicates that the Mₛ = ±1/2 doublet is the ground state. The rhombic ZFS parameter, E, is found to be negligible, consistent with the axial symmetry of the molecule. acs.org The magnitude of D is significant and indicates a substantial magnetic anisotropy.
Anisotropy of g-Factors
The g-factor is a dimensionless quantity that characterizes the magnetic moment of the unpaired electrons. In EPR, anisotropy in the g-factor provides information about the electronic structure and symmetry of the molecule. For vanadocene, the g-tensor has been found to be nearly isotropic, with values close to the free-electron value of ~2.0023.
The determined g-factors for vanadocene are:
g∥ = 2.001(2)
g⊥ = 1.991(2)
This slight anisotropy is consistent with the molecular structure. The near-isotropic nature of the g-tensor for vanadocene suggests that the orbital contribution to the magnetic moment is largely quenched. A similar behavior is anticipated for bis(ethylcyclopentadienyl)vanadium(II).
Magnetic Susceptibility Studies
Magnetic susceptibility measurements provide a macroscopic view of the magnetic properties of a material. For paramagnetic substances like bis(ethylcyclopentadienyl)vanadium(II), the magnetic susceptibility is positive and its temperature dependence follows the Curie-Weiss law. These studies can be used to determine the effective magnetic moment (µₑₑ). For a system with three unpaired electrons and negligible orbital contribution, the spin-only magnetic moment is expected to be approximately 3.87 Bohr magnetons. Experimental studies on related vanadium(II) complexes have confirmed effective magnetic moments consistent with three unpaired electrons.
Computational Magnetochemistry
Computational methods, particularly density functional theory (DFT) and multireference ab initio calculations, have been employed to understand the electronic structure and magnetic properties of vanadocene, providing a theoretical framework applicable to its derivatives. acs.org These calculations can predict the magnetic parameters observed in EPR spectroscopy.
For vanadocene, DFT calculations have been successful in reproducing the experimental D value, although this agreement is thought to be somewhat fortuitous due to the limitations of DFT in handling orbitally degenerate excited states. acs.org More advanced methods like SORCI (Spectroscopically Oriented Configuration Interaction) provide a more accurate description of the electronic states and the origins of the zero-field splitting. acs.org These studies reveal that the dominant contribution to the D parameter arises from spin-orbit coupling between the ground state and low-lying excited ligand-field states. acs.org
Applying these computational approaches to bis(ethylcyclopentadienyl)vanadium(II) would allow for a detailed prediction of how the ethyl substitution subtly modifies the electronic structure and, consequently, the hyperfine coupling constants, ZFS parameters, and g-factors.
Calculation of Spin Hamiltonian Parameters (D, E, g)
The magnetic properties of vanadium(II) complexes are fundamentally described by the Spin Hamiltonian parameters: the zero-field splitting parameters (D and E) and the g-tensor. These parameters are crucial for understanding the electronic ground state and the behavior of the compound in a magnetic field. For vanadocene, a compound with an S = 3/2 ground state, these parameters have been determined with high precision through a combination of experimental techniques and computational methods.
High-frequency and -field electron paramagnetic resonance (HFEPR) spectroscopy has been a powerful tool in accurately determining the Spin Hamiltonian parameters for vanadocene. Experimental measurements have established a rigorously axial zero-field splitting for the spin quartet ground state.
Computational approaches, particularly Density Functional Theory (DFT) and multireference methods like Spectroscopically Oriented Configuration Interaction (SORCI), have been employed to calculate these parameters and provide a deeper understanding of their origins. While DFT calculations have surprisingly yielded accurate D values, this is thought to be somewhat fortuitous due to the method's limitations in handling orbitally degenerate excited states. In contrast, SORCI calculations provide a more robust theoretical framework by offering a multireference description of both ground and excited states, leading to accurate D values.
| Parameter | Experimental Value (HFEPR) | DFT Calculated Value Range | SORCI Calculated Value Range |
|---|---|---|---|
| D (cm-1) | +2.836(2) | 2.85 – 2.96 | 2.86 – 2.90 |
| g⊥ | 1.991(2) | - | - |
| g∥ | 2.001(2) | - | - |
Contributions of Spin-Orbit Coupling to Magnetic Anisotropy
Magnetic anisotropy, the directional dependence of a material's magnetic properties, in compounds like bis(ethylcyclopentadienyl)vanadium(II) arises primarily from the interplay between the spin angular momentum and the orbital angular momentum of the electrons, a phenomenon known as spin-orbit coupling. This interaction is a key contributor to the zero-field splitting parameter, D.
Theoretical calculations have elucidated the specific contributions to the D parameter. The dominant contribution, accounting for approximately 80% of the D value in vanadocene, originates from spin-orbit coupling between ligand-field states. The largest single contribution comes from a low-lying 2A1g state. This highlights the critical role of the electronic excited states in determining the magnetic anisotropy of the ground state.
The total D value can be decomposed into contributions from spin-orbit coupling (D_SOC) and spin-spin coupling (D_SSC). For vanadocene, the spin-orbit contribution is the major component, as illustrated by the following calculated values.
| Contribution | Calculated Value (cm-1) |
|---|---|
| DSOC | 2.22 – 2.27 |
| DSSC | 0.60 – 0.65 |
Spin-Spin Coupling in Multimetallic Systems
The strength and nature of this coupling are described by the exchange coupling constant, J. For systems with multiple magnetic sites, the Heisenberg-Dirac-van Vleck (HDVV) model is often used to describe the magnetic interactions. Computational methods, particularly those based on a broken-symmetry approach within the framework of Density Functional Theory (DFT), are powerful tools for estimating the J values in such systems.
Reactivity and Mechanistic Investigations
Co-ordinative Addition Reactions with Unsaturated Ligands
The vacant coordination site and the electron-rich nature of the V(II) center in vanadocene analogues make them amenable to co-ordinative addition reactions with various unsaturated π-acid ligands.
Bis(cyclopentadienyl)vanadium(II) readily reacts with carbon monoxide (CO) to form the stable 17-electron monocarbonyl adduct, [V(cp)₂CO] (where cp = cyclopentadienyl). rsc.org This complex can be further reduced under mild conditions. rsc.org The reaction demonstrates the ability of the V(II) center to increase its electron count through back-bonding with the π* orbitals of the CO ligand.
Similarly, isocyanides (RNC) coordinate to the vanadocene moiety. rsc.org The generation of the titanocene-like [V(cp)₂]⁺ cation opens up further coordination possibilities, reacting with ligands like CO and isocyanides to form dicationic complexes of the type [V(cp)₂L₂]⁺. rsc.org An unusual carbonylation in an aqueous solution of [V(cp)₂]⁺ can also yield the [V(cp)₂(CO)₂]⁺ complex. rsc.org
The coordination of simple, unactivated olefins to vanadocene is not as favorable as with later transition metals. However, co-ordinative addition does occur with activated olefins, which act as effective π-acid ligands. rsc.org
The coordination chemistry with alkynes has been explored with related functionalized cyclopentadienyl (B1206354) vanadium complexes. For instance, a V(II) chloride complex bearing a tethered (dimethylamino)ethyl)cyclopentadienyl ligand reacts with diphenylacetylene (B1204595) to form a stable V(II) alkyne adduct. rug.nl Further reduction can lead to the oxidative coupling of two alkyne molecules, forming a diamagnetic metallacyclopentatriene complex, which is formally a V(V) species. rug.nl This highlights the potential for alkyne coordination to initiate more complex transformations at the vanadium center.
Reductive Transformations and Electron Transfer Reactions
The various accessible oxidation states of vanadium (V(II), V(III), V(IV), V(V)) make electron transfer a key feature of its chemistry. wikipedia.org Vanadocene derivatives can act as potent reducing agents. The ease of electron transfer is quantifiable through electrochemical methods like cyclic voltammetry.
Studies on chelated vanadocene(IV) complexes, such as [Cp₂V(phen)]²⁺ and [Cp₂V(bpy)]²⁺ (where phen = 1,10-phenanthroline (B135089) and bpy = 2,2'-bipyridine), provide insight into the relevant redox couples. These d¹ complexes undergo reversible one-electron reductions. acs.org The V(IV)/V(III) reduction for both complexes occurs at an identical potential of -0.62 V versus the ferrocene (B1249389)/ferrocenium couple (Cp₂Fe⁺/⁰) in acetonitrile. acs.org A second reduction, corresponding to the V(III)/V(II) couple, is observed at -1.73 V, demonstrating the accessibility of the V(II) state from higher oxidation states. acs.org
| Complex | Redox Couple | Potential (V vs. Cp₂Fe⁺/⁰) | Process |
|---|---|---|---|
| [Cp₂V(phen)]²⁺ | V(IV) / V(III) | -0.62 | One-electron reduction |
| V(III) / V(II) | -1.73 | One-electron reduction | |
| [Cp₂V(bpy)]²⁺ | V(IV) / V(III) | -0.62 | One-electron reduction |
| V(III) / V(II) | -1.73 | One-electron reduction |
These data underscore the facility of electron transfer reactions involving the bis(cyclopentadienyl)vanadium (B1143444) framework.
Ligand Substitution Kinetics and Thermodynamics
Ligand substitution reactions are fundamental to the synthesis and catalytic activity of organometallic complexes. libretexts.org The mechanisms of these reactions are typically classified as dissociative (where a ligand leaves first, forming an intermediate with a lower coordination number) or associative (where the incoming ligand attacks first, forming an intermediate with a higher coordination number). libretexts.org
For 17-electron complexes like the [V(cp)₂CO] adduct, the mechanism of ligand exchange often proceeds through an associative pathway, involving a 19-electron transition state. Kinetic studies of CO exchange with (η⁵-C₅Me₅)₂V¹³CO (a close analogue to the ethylcyclopentadienyl derivative) revealed the reaction to be first-order in both the metal complex and the incoming CO concentration, which is characteristic of an associative mechanism. osti.gov
The thermodynamics of ligand displacement are described by the equilibrium constant (K_eq) and the associated changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). nih.gov While specific thermodynamic data for ligand displacement from Bis(ethylcyclopentadienyl)vanadium(II) are not available, kinetic studies on analogous systems provide insight into the activation parameters for these processes.
For the associative CO exchange with (η⁵-C₅Me₅)₂VCO, the activation parameters were determined, providing information about the energy profile of the transition state. osti.gov
| Parameter | Value |
|---|---|
| k₂ (0.0 °C) | 12.7 ± 0.1 M⁻¹s⁻¹ |
| ΔH‡ (Activation Enthalpy) | 8.9 ± 0.7 kcal/mol |
| ΔS‡ (Activation Entropy) | -21 ± 3 cal/(mol·K) |
Intramolecular Reaction Pathways (e.g., C-H Activation)
Intramolecular reactions, particularly the activation of C-H bonds, are significant pathways in organometallic chemistry. For Bis(ethylcyclopentadienyl)vanadium(II), the ethyl substituents on the cyclopentadienyl rings provide proximate C-H bonds that could potentially interact with the reactive vanadium center.
Feasibility of Intramolecular C-H Activation:
While direct evidence for intramolecular C-H activation in Bis(ethylcyclopentadienyl)vanadium(II) is scarce, studies on related metallocene complexes suggest its feasibility. For instance, intramolecular C-H activation has been observed in group 4 metallocene cations bearing functionalized side chains on the Cp rings. acs.orgacs.orgdntb.gov.ua Furthermore, intramolecular sp³ C-H bond activation has been documented for other vanadium complexes under oxidative conditions.
The likelihood of such a reaction in Bis(ethylcyclopentadienyl)vanadium(II) would depend on several factors:
Oxidation State: The V(II) center is relatively electron-rich. Oxidation to a higher state, such as V(III) or V(IV), would make the metal center more electrophilic and more capable of C-H activation.
Coordination Environment: The presence of a vacant coordination site, potentially generated by the dissociation of an ancillary ligand, is often a prerequisite for C-H activation.
Geometric Proximity: The flexibility of the ethyl group allows its C-H bonds to approach the vanadium center, which is necessary for the initial interaction leading to bond cleavage.
Potential Mechanisms:
Several mechanisms could be envisaged for the intramolecular C-H activation of the ethyl group:
Oxidative Addition: A V(II) species could undergo oxidative addition into a C-H bond of the ethyl group to form a V(IV) hydride species. This is a common pathway for C-H activation by late transition metals but is less common for early transition metals like vanadium.
σ-Bond Metathesis: This is a more common pathway for early transition metals. It would involve a four-centered transition state where the V-C bond is formed concurrently with H-transfer to another ligand or the Cp ring.
Radical Pathways: Given the paramagnetic nature of V(II) (a d³ system), radical mechanisms involving hydrogen atom abstraction from the ethyl group by an external oxidant or a photo-excited state of the complex are also plausible. rsc.org
The following table presents a comparative overview of conditions under which C-H activation has been observed in related systems, providing a basis for predicting the reactivity of Bis(ethylcyclopentadienyl)vanadium(II).
| System | Metal/Oxidation State | Reaction Type | Conditions | Outcome | Reference |
| (C₅H₄CR¹R²NMe₂)₂Zr(CH₃)₂ | Zr(IV) cation | Intramolecular C-H Activation | Treatment with B(C₆F₅)₃ | Methane elimination, formation of a spiro-zirconocene complex | acs.orgacs.org |
| V[N(SiⁱPr₃)DIPP]₂ | V(II) | Intramolecular sp³ C-H Activation | Treatment with oxidants | Formation of a cyclometalated vanadium complex | |
| VO(dioxo)(diimine) complexes | V(V) | Photochemical C-H Activation | UV-visible irradiation | Oxidation of organic substrates | rsc.org |
This table provides examples from related systems to illustrate the potential for C-H activation, as direct data for Bis(ethylcyclopentadienyl)vanadium(II) is limited.
The study of such intramolecular pathways is crucial for understanding potential catalyst deactivation routes as well as for designing novel catalytic cycles that utilize C-H functionalization.
Advanced Spectroscopic and Computational Characterization
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its characteristic bond vibrations. For bis(ethylcyclopentadienyl)vanadium(II), the Infrared (IR) and Raman spectra are dominated by the vibrational modes of the ethylcyclopentadienyl (EtCp) ligands, with key contributions from the metal-ligand skeletal modes.
A common vibrational pattern is observed for metallocene complexes, allowing for a general assignment of spectral bands. acs.org
C-H Vibrations: Bands associated with the C-H stretching of the cyclopentadienyl (B1206354) ring are typically observed in the 3050-3120 cm⁻¹ region. Additional C-H stretching and bending modes from the ethyl substituent appear in the 2850-2960 cm⁻¹ and ~1375-1465 cm⁻¹ regions, respectively.
C-C Ring Vibrations: The stretching and deformation modes of the carbon-carbon bonds within the cyclopentadienyl rings produce characteristic bands, with a particularly strong Raman band for the symmetric ring breathing mode often found near 1100 cm⁻¹. semanticscholar.org
Metal-Ligand Skeletal Modes: The vibrations involving the vanadium atom and the cyclopentadienyl rings occur at lower frequencies. The symmetric V-Cp stretching mode, a key indicator of the metal-ring bond strength, is typically observed in the Raman spectrum in the range of 350-450 cm⁻¹. acs.orgacs.org
IR spectroscopy is sensitive to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that alter its polarizability. ksu.edu.sa For a symmetric metallocene structure, these techniques provide complementary information due to different selection rules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure. However, for bis(ethylcyclopentadienyl)vanadium(II), its application is complicated by the nature of the V(II) center.
51V NMR Spectroscopy for Electronic Environment Probing
The V(II) center in bis(ethylcyclopentadienyl)vanadium(II) has a d³ electron configuration, resulting in a paramagnetic compound with a spin state of S=3/2. nih.govwikipedia.org This paramagnetism precludes the observation of this compound using standard high-resolution solution 51V NMR spectroscopy. The presence of unpaired electrons leads to very rapid nuclear relaxation and large, unpredictable shifts, causing the NMR signals to become so broad that they are often undetectable. illinois.edu While NMR is a cornerstone for diamagnetic vanadium compounds, for paramagnetic V(II) species, other techniques like electron paramagnetic resonance (EPR) are used to probe the metal's electronic environment.
1H and 13C NMR for Ligand Characterization and Dynamics
Similar to 51V NMR, the paramagnetism of the V(II) center profoundly influences the ¹H and ¹³C NMR spectra of the ethylcyclopentadienyl ligands. The interaction between the unpaired electron spin and the nuclear spins results in:
Large Paramagnetic Shifts: Signals are shifted far outside the typical diamagnetic ranges for ¹H (0-10 ppm) and ¹³C (0-200 ppm). For paramagnetic metallocenes, isotropic shifts can range from -260 to 300 ppm for ¹H and -600 to 1640 ppm for ¹³C. nih.govresearchgate.net
Significant Line Broadening: The efficient relaxation mechanisms induced by the paramagnetic center lead to very broad signals, often making resolution and interpretation difficult. mdpi.com
Despite these challenges, specialized solid-state NMR techniques can provide valuable information. Using magic-angle spinning (MAS) NMR, it is possible to obtain spectra for paramagnetic metallocenes, including vanadocene. nih.govresearchgate.net Analysis of the isotropic shifts and the spinning sideband manifolds can yield insights into the distribution of electron spin density throughout the ligand framework. nih.gov
Electronic Absorption and Variable-Temperature Magnetic Circular Dichroism (VT-MCD) Spectroscopy
Electronic absorption spectroscopy probes the transitions between electronic energy levels within the molecule. For vanadocene, and by extension bis(ethylcyclopentadienyl)vanadium(II), the visible and near-UV spectrum is characterized by ligand-field transitions. Detailed studies on vanadocene, combining electronic absorption and VT-MCD, have provided definitive assignments for these bands. acs.org
VT-MCD spectroscopy, which measures the difference in absorption of left- and right-circularly polarized light in a magnetic field, is particularly powerful for paramagnetic species. It allows for the unambiguous assignment of transitions and provides deep insight into the electronic structure of both ground and excited states. For vanadocene, these studies confirm a ⁴A₂g ground state (in D₅d symmetry) and assign the observed absorption bands to specific ligand-field transitions. acs.org
| Transition Energy (cm⁻¹) | Assignment (Transition from ⁴A₂g to...) | Reference |
|---|---|---|
| 17,000 | ⁴E₁g | acs.org |
| 19,860 | ⁴E₂g | acs.org |
| 24,580 | ⁴E₁g | acs.org |
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. nih.gov For bis(ethylcyclopentadienyl)vanadium(II) (C₁₄H₁₈V), HRMS would be used to verify its molecular formula.
The technique can precisely measure the mass-to-charge ratio (m/z) to several decimal places. The experimentally determined monoisotopic mass is then compared to the theoretically calculated mass. A close match (typically within ±5 ppm) provides strong evidence for the proposed chemical formula. nih.gov The calculated monoisotopic mass for C₁₄H₁₈V is 237.084808 Da. nih.gov Soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often employed for organometallic compounds to prevent fragmentation and ensure the molecular ion is observed. nih.govupce.cz
Theoretical Methods in Support of Experimental Characterization
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental data and providing a deeper understanding of the electronic structure and properties of molecules like bis(ethylcyclopentadienyl)vanadium(II). rsc.orgtue.nl
For the parent vanadocene, theoretical calculations have been used to:
Optimize Molecular Geometry: DFT can predict bond lengths and angles, which compare favorably with data from X-ray crystallography. researchgate.net
Calculate Spectroscopic Parameters: DFT calculations have been surprisingly successful in predicting the zero-field splitting parameter (D) for vanadocene, yielding values (D = 2.85–2.96 cm⁻¹) that are in excellent agreement with experimental HFEPR results (D = +2.836 cm⁻¹). acs.org
Analyze Electronic Structure: Calculations provide a detailed description of the molecular orbitals, helping to rationalize bonding and the distribution of spin density, which is crucial for interpreting paramagnetic NMR and EPR data. acs.org
However, standard DFT methods can struggle with the orbitally degenerate excited states present in vanadocene. acs.org For more accurate predictions of excited-state energies and properties, more advanced multireference methods, such as the spectroscopically oriented configuration interaction (SORCI) method, are required. SORCI calculations have been shown to accurately predict ligand-field excited-state energies for vanadocene, whereas time-dependent DFT (TD-DFT) fails to reproduce the correct ordering of these states. figshare.com
| Method | Calculated/Experimental D-value (cm⁻¹) | Reference |
|---|---|---|
| HFEPR (Experimental) | +2.836 | acs.org |
| DFT (Calculated) | 2.85 - 2.96 | acs.org |
| SORCI (Calculated) | 2.86 - 2.90 | acs.org |
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a widely utilized computational method to investigate the electronic structure and predict molecular geometries of transition metal complexes like vanadocene. arxiv.orgsemanticscholar.org For vanadocene, DFT calculations have been employed to optimize the molecular structure, considering different conformations such as the staggered (D₅d symmetry) and eclipsed (D₅h symmetry) arrangements of the cyclopentadienyl rings. nationalmaglab.org Functionals like BP86 and B3LYP, paired with basis sets such as TZVP, have been used to determine key structural parameters. nationalmaglab.org For instance, geometry optimizations using the BP86 functional with a TZVP basis set yielded V-C bond distances of approximately 2.290 Å for the staggered conformation. nationalmaglab.org
Beyond geometry, DFT is used to predict spectroscopic parameters, which are vital for interpreting experimental data from techniques like Electron Paramagnetic Resonance (EPR). rsc.org Key parameters for vanadocene, a spin quartet (S = 3/2) ground state molecule, include the g-tensor and the axial zero-field splitting (ZFS) parameter, D. nationalmaglab.orgacs.org DFT calculations have produced D values in the range of 2.85–2.96 cm⁻¹, which surprisingly align well with the experimental value of +2.836(2) cm⁻¹. nationalmaglab.orgacs.org This accuracy was initially considered surprising because DFT methods are known to have limitations in properly treating the orbitally degenerate excited states that are characteristic of vanadocene. acs.orgresearchgate.net The accurate D value obtained from DFT is now understood to be somewhat fortuitous, resulting from a cancellation of errors. acs.orgresearchgate.net Time-dependent DFT (TD-DFT) has also been applied to predict ligand-field excited-state energies, but it has been shown to fail in reproducing the correct ordering of these states. acs.org
| Parameter | Computational Model | Calculated Value | Experimental Value |
|---|---|---|---|
| V-C Bond Distance | BP86/TZVP (Staggered) | 2.289 - 2.290 Å | ~2.26 Å (from XRD) |
| Zero-Field Splitting (D) | Various DFT Functionals | 2.85 – 2.96 cm⁻¹ | +2.836(2) cm⁻¹ |
| g-tensor (g∥) | - | - | 2.001(2) |
| g-tensor (g⊥) | - | - | 1.991(2) |
Multireference Ab Initio Methods (e.g., SORCI) for Excited State Analysis
Due to the limitations of DFT in describing the electronic structure of molecules with significant static correlation, such as vanadocene with its degenerate d-orbitals, more advanced multireference ab initio methods are required. barbatti.org These methods are essential for accurately analyzing excited states and the physical origins of spectroscopic parameters. acs.orgbarbatti.org
The Spectroscopically Oriented Configuration Interaction (SORCI) method is a powerful multireference technique that has been successfully applied to vanadocene. nationalmaglab.orgacs.orgresearchgate.net SORCI calculations provide a more physically accurate description of both the ground and excited electronic states. acs.org Unlike DFT, SORCI correctly predicts the ligand-field excited-state energies to within 1300 cm⁻¹ of the experimental values and reproduces the proper ordering of these states. acs.orgresearchgate.net
Furthermore, SORCI calculations provide significant insight into the origin of the zero-field splitting parameter, D. The calculations yield D values between 2.86 and 2.90 cm⁻¹, in excellent agreement with experimental findings. nationalmaglab.orgacs.orgresearchgate.net The SORCI analysis reveals that the dominant contribution (approximately 80%) to the D value arises from spin-orbit coupling between the ground state and various ligand-field excited states, with the largest single contribution coming from a low-lying ²A₁g state. acs.orgresearchgate.net This detailed analysis demonstrates the superiority of multireference methods for understanding the magnetic and electronic properties of paramagnetic organometallic complexes like vanadocene. acs.org
| Parameter | Method | Calculated Value (cm⁻¹) | Experimental Value (cm⁻¹) |
|---|---|---|---|
| Zero-Field Splitting (D) | DFT | 2.85 – 2.96 | +2.836 |
| SORCI | 2.86 – 2.90 | ||
| Excited State (⁴E₁g) | TD-DFT | Incorrect Ordering | 17,000 |
| SORCI | ~18,300 (within 1300 cm⁻¹) | ||
| Excited State (⁴E₂g) | TD-DFT | Incorrect Ordering | 19,860 |
| SORCI | Within 1300 cm⁻¹ of experimental |
Structural Analysis and Stereochemistry
X-ray Crystallography of Bis(ethylcyclopentadienyl)vanadium(II) and its Derivatives
X-ray crystallography is the definitive method for determining the solid-state structure of molecules. For metallocenes, it reveals key parameters such as metal-ligand bond lengths, ring orientation, and crystal packing.
The crystal structure of the parent compound, vanadocene, has been thoroughly studied. In the solid state, vanadocene exhibits D₅d symmetry, meaning the two cyclopentadienyl (B1206354) rings are perfectly staggered in an anti-prismatic geometry. The vanadium(II) center is located at a crystallographic center of inversion, precisely sandwiched between the two parallel Cp rings. wikipedia.org
While the specific crystal data for bis(ethylcyclopentadienyl)vanadium(II) is not available, analysis of other vanadium metallocene derivatives, such as bis(6,6-dimethylcyclohexadienyl)vanadium, provides valuable comparative data. researchgate.net The introduction of substituents on the rings can influence the crystal packing and sometimes the symmetry, often leading to lower symmetry space groups compared to the highly symmetric parent vanadocene.
| Parameter | Vanadocene (V(C₅H₅)₂) | Bis(6,6-dimethylcyclohexadienyl)vanadium |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P12(1)/a1 |
| a (Å) | 11.03 | 12.1600(3) |
| b (Å) | 7.91 | 9.0848(3) |
| c (Å) | 5.88 | 13.2123(4) |
| β (°) | 121.3 | 104.822(2) |
| Z | 2 | 4 |
| Symmetry | D₅d | - |
Data for Vanadocene and Bis(6,6-dimethylcyclohexadienyl)vanadium. wikipedia.orgresearchgate.net
Ligand Conformation and Orientation within the Metallocene Framework
In the metallocene framework of bis(ethylcyclopentadienyl)vanadium(II), the two ethylcyclopentadienyl (EtCp) ligands adopt a sandwich-type arrangement around the central vanadium atom. Based on the structure of vanadocene, the rings are expected to be parallel to each other. The orientation of the rings relative to one another is a key structural feature. In solid vanadocene, the rings are in a staggered (eclipsed) conformation. wikipedia.org
A notable characteristic of vanadocene is the dynamic behavior of its Cp rings. At temperatures above 170 K, the rings are dynamically disordered, indicating they rotate freely about the metal-ring axis. This disorder ceases at lower temperatures, and the structure becomes fully ordered at 108 K. wikipedia.org It is highly probable that bis(ethylcyclopentadienyl)vanadium(II) exhibits similar dynamic behavior, although the presence of the ethyl groups might introduce a slightly higher energy barrier for this rotation.
The conformation of the ethyl group itself is also a point of interest. The ethyl group will be attached to one carbon of each cyclopentadienyl ring. Due to steric considerations, the ethyl groups on the two separate rings are likely to orient themselves to be as far apart as possible in the solid state to minimize steric hindrance.
Metal-Ligand Bond Distances and Angles
The bonding in bis(ethylcyclopentadienyl)vanadium(II) is defined by the interaction between the vanadium d-orbitals and the π-system of the two EtCp rings. The primary geometric parameters describing this interaction are the V-C bond distances and the angle between the planes of the rings.
In vanadocene, the vanadium atom is equidistant from all ten carbon atoms of the two rings. The average V-C bond distance is 226 pm (2.26 Å). wikipedia.org The cyclopentadienyl rings are planar and parallel. The distance from the vanadium atom to the centroid of each ring is also a key parameter. The ethyl substituent is an electron-donating group, which could slightly increase the electron density on the Cp ring and potentially cause a minor elongation of the V-C bonds, but this effect is expected to be minimal.
| Parameter | Vanadocene (V(C₅H₅)₂) |
| Average V-C Bond Distance | 226 pm |
| Ring Arrangement | Parallel |
| Ring Centroid-V-Ring Centroid Angle | 180° |
Structural parameters for the parent compound, Vanadocene. wikipedia.org
Intermolecular Interactions and Solid-State Packing Effects
The way individual molecules of bis(ethylcyclopentadienyl)vanadium(II) pack together in a crystal lattice is determined by weak intermolecular forces. As an organometallic compound with no capacity for strong hydrogen bonding, its solid-state structure is primarily governed by van der Waals interactions.
Emerging Applications in Specialized Chemical Fields
Catalysis Research and Development
Bis(ethylcyclopentadienyl)vanadium(II), as a derivative of vanadocene, is being investigated for its catalytic prowess in a variety of chemical transformations. The presence of the ethyl substituents on the cyclopentadienyl (B1206354) rings can influence the catalyst's steric and electronic environment, potentially offering advantages in activity, selectivity, and stability.
Vanadium-based catalysts are well-established in the field of olefin polymerization, known for their ability to produce polymers with a broad range of molecular weights and microstructures. mdpi.comvot.pl While specific catalytic performance data for Bis(ethylcyclopentadienyl)vanadium(II) in the homopolymerization of simple olefins like ethylene (B1197577) and propylene (B89431) is not extensively detailed in publicly available literature, research on related vanadium complexes provides insights into its potential behavior.
Vanadium catalysts, in general, are capable of producing polyethylene (B3416737) with molecular weights ranging from very high (over 107 g/mol ) to very low (4x104 g/mol ), often with a wide molecular weight distribution. vot.pl The activity and the properties of the resulting polymer are highly dependent on the cocatalyst used and the polymerization conditions. For instance, in ethylene polymerization with supported vanadium-magnesium catalysts, the introduction of hydrogen as a chain transfer agent can significantly decrease the catalyst's activity but is crucial for controlling the polymer's molecular weight. mdpi.comvot.pl
In the realm of copolymerization, a chelated imido vanadium complex has been studied for the terpolymerization of α,ω-dienes with ethylene and cyclic olefins. acs.org This research highlights the versatility of vanadium catalysts in incorporating different monomers to create functionalized polyolefins with high molecular weights and narrow molecular weight distributions. acs.org For example, the copolymerization of ethylene and 1,5-hexadiene (B165246) catalyzed by a specific imido vanadium complex yielded a copolymer with a molecular weight (Mw) of 123 x 103 g/mol and a polydispersity index (Mw/Mn) of 2.7. acs.org
Below is an interactive table summarizing the performance of a related imido vanadium catalyst in terpolymerization, which can serve as a reference for the potential capabilities of vanadium-based catalysts like Bis(ethylcyclopentadienyl)vanadium(II).
| Co-monomer 1 | Co-monomer 2 | Activity (kgpol·molV-1·h-1) | Mw (x 103 g·mol-1) | Mw/Mn |
|---|---|---|---|---|
| 1,5-Hexadiene | - | - | 47 | 2.3 |
| Ethylene | 1,5-Hexadiene | - | 123 | 2.7 |
The activation of small, abundant molecules is a significant goal in catalysis research, aimed at converting them into more valuable products. Bis(cyclopentadienyl)vanadium(II) and its derivatives have shown promise in this area. Research has demonstrated that the parent compound, vanadocene, can coordinate with small molecules like carbon monoxide (CO) and carbon disulfide (CS₂). researchgate.net
Furthermore, studies have explored the activation of dinitrogen (N₂) by vanadium complexes, which is a crucial step in nitrogen fixation. sumitomo-chem.co.jp While dinuclear vanadium complexes are more commonly studied for N₂ activation, the principles of metal-ligand cooperation could be applicable to mononuclear species like Bis(ethylcyclopentadienyl)vanadium(II). The interaction involves the back-donation of electron density from the metal to the antibonding orbitals of the N₂ molecule, leading to the weakening of the N≡N triple bond. mdpi.com
The activation of carbon dioxide (CO₂) by low-valent metal complexes is another area of intense research. While specific studies on the interaction of Bis(ethylcyclopentadienyl)vanadium(II) with CO₂ are limited, related vanadium complexes have been investigated for their ability to bind and activate CO₂. mpg.demdpi.com
The performance of a metal-based catalyst can be significantly tuned by modifying the ligands coordinated to the metal center. In the case of Bis(ethylcyclopentadienyl)vanadium(II), the ethyl groups on the cyclopentadienyl rings represent a modification of the parent vanadocene structure. These alkyl substituents can influence the catalyst's properties in several ways:
Steric Effects: The bulkiness of the ethyl groups can affect the accessibility of the vanadium center to substrates, potentially influencing the selectivity of the catalytic reaction.
Electronic Effects: The electron-donating nature of the ethyl groups can increase the electron density at the vanadium center. This can, in turn, affect the metal's redox potential and its ability to activate substrates. For instance, in some vanadium-catalyzed polymerizations, the introduction of more electron-donating groups has been shown to increase the molecular weight of the resulting polymers and enhance the catalyst's thermal stability.
While direct comparative studies quantifying the impact of the ethyl group in Bis(ethylcyclopentadienyl)vanadium(II) versus the unsubstituted vanadocene are not extensively documented, the general principles of ligand modification in catalysis suggest that these substitutions are a viable strategy for designing more efficient and selective catalysts.
Fundamental Research in Organometallic Chemistry
Bis(ethylcyclopentadienyl)vanadium(II) and its parent compound, vanadocene, are subjects of extensive fundamental research in organometallic chemistry. wikipedia.orgwikipedia.org These molecules serve as important models for understanding electronic structure, bonding, and reactivity in paramagnetic, open-shell organometallic complexes. acs.orgnationalmaglab.org
The reactivity of vanadocene derivatives is a rich area of investigation. They are known to participate in a variety of chemical transformations, including:
Catalysis: Vanadocene dichloride has been studied as a catalyst for polymerization reactions. pharmacy180.com
Oxidative Addition: Vanadocene can undergo oxidative addition with various small molecules, leading to the formation of new metallacycles. researchgate.net
Redox Chemistry: The vanadium center can be easily oxidized, and the redox potential can be tuned by modifying the cyclopentadienyl ligands. wikipedia.org
The study of such fundamental properties and reactions in model compounds like Bis(ethylcyclopentadienyl)vanadium(II) is crucial for the rational design of new catalysts and materials. jneonatalsurg.comdntb.gov.ua
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Zero-field splitting (D) | +2.836(2) cm⁻¹ | HFEPR | |
| g-factors (g⊥, g∥) | 1.991(2), 2.001(2) | HFEPR | |
| ⁵¹V Hyperfine Splitting (A⊥, A∥) | 62(2) MHz, 108(2) MHz | X-Band EPR | nationalmaglab.org |
| V-C Bond Distance | 226 pm | X-ray Crystallography | wikipedia.org |
Q & A
Q. Table 1. Comparison of Characterization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
